molecular formula C17H16BrN3O4S B11619519 2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

2-[(2E)-2-(5-bromo-2-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol

Cat. No.: B11619519
M. Wt: 438.3 g/mol
InChI Key: XLLUXPNDTHIQBW-YBFXNURJSA-N
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Description

5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE: is a complex organic compound that features a benzaldehyde moiety substituted with bromine and methoxy groups, linked to a benzisothiazole ring through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzaldehyde and 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine.

    Condensation Reaction: The aldehyde group of 5-bromo-2-methoxybenzaldehyde reacts with the hydrazine group of 1,1-dioxo-1H-1,2-benzisothiazol-3-yl hydrazine under acidic or basic conditions to form the hydrazone linkage.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or related compounds.

    Reduction: Products may include 5-bromo-2-methoxybenzylamine derivatives.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology and Medicine:

    Antimicrobial Agents: The compound and its derivatives may exhibit antimicrobial properties, making them potential candidates for drug development.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Dye and Pigment Production: It may serve as a precursor in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage allows for potential binding to active sites, inhibiting enzyme activity or modulating receptor function. The bromine and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

    5-Bromo-2-methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the hydrazone and benzisothiazole components.

    1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazine: Contains the benzisothiazole ring but lacks the benzaldehyde moiety.

Uniqueness:

    Structural Complexity: The combination of benzaldehyde, hydrazone, and benzisothiazole moieties makes this compound structurally unique.

    Functional Diversity:

Properties

Molecular Formula

C17H16BrN3O4S

Molecular Weight

438.3 g/mol

IUPAC Name

2-[[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol

InChI

InChI=1S/C17H16BrN3O4S/c1-25-15-7-6-13(18)10-12(15)11-19-21(8-9-22)17-14-4-2-3-5-16(14)26(23,24)20-17/h2-7,10-11,22H,8-9H2,1H3/b19-11+

InChI Key

XLLUXPNDTHIQBW-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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